molecular formula C31H32N4O2 B13059474 Roxburghine CAS No. 27773-32-6

Roxburghine

Cat. No.: B13059474
CAS No.: 27773-32-6
M. Wt: 492.6 g/mol
InChI Key: SHKMVIVFLHPOSB-UHFFFAOYSA-N
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Description

Roxburghine is a naturally occurring indole alkaloid found in various plant species, particularly in the genus Uncaria. It is known for its complex molecular structure and significant biological activities. The compound has garnered interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Roxburghine typically involves the cyclization of 2-alkynylanilines. One common method is the rhodium-catalyzed enantioselective addition of heteroarenium salts, which enables the nucleophilic cyclization of 2-alkynylanilines . This method provides a feasible route to access enantioenriched functionalized indoles tethered to 1,2-dihydropyridine and 1,2-dihydroquinoline motifs with excellent enantioselectivities.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the challenges associated with its synthesis. advancements in transition-metal-catalyzed cyclative coupling reactions have made it possible to produce this compound and its derivatives on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Roxburghine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different enantioenriched indole derivatives, which have significant biological and pharmacological activities .

Scientific Research Applications

Roxburghine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Roxburghine involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of specific enzymes and receptors in the body. For example, this compound has been shown to inhibit certain enzymes involved in inflammation and cancer progression . Further molecular studies are needed to fully elucidate the detailed mechanisms of action.

Comparison with Similar Compounds

Roxburghine is part of a family of indole alkaloids, which includes compounds such as:

  • Mitragynine
  • Ibogaine
  • Tetrahydroalstonine
  • Dihydrocorynantheine

Compared to these compounds, this compound is unique due to its specific molecular structure and the distinct biological activities it exhibits . Its ability to undergo various chemical reactions and form enantioenriched derivatives makes it a valuable compound for scientific research and pharmaceutical development.

Properties

CAS No.

27773-32-6

Molecular Formula

C31H32N4O2

Molecular Weight

492.6 g/mol

IUPAC Name

methyl 2-methyl-4,14,21,31-tetrazaoctacyclo[15.15.0.02,14.03,11.05,10.019,31.020,28.022,27]dotriaconta-3(11),5,7,9,15,20(28),22,24,26-nonaene-16-carboxylate

InChI

InChI=1S/C31H32N4O2/c1-31-24-17-34-13-11-20-18-7-3-5-9-25(18)32-28(20)27(34)15-22(24)23(30(36)37-2)16-35(31)14-12-21-19-8-4-6-10-26(19)33-29(21)31/h3-10,16,22,24,27,32-33H,11-15,17H2,1-2H3

InChI Key

SHKMVIVFLHPOSB-UHFFFAOYSA-N

Canonical SMILES

CC12C3CN4CCC5=C(C4CC3C(=CN1CCC6=C2NC7=CC=CC=C67)C(=O)OC)NC8=CC=CC=C58

Origin of Product

United States

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